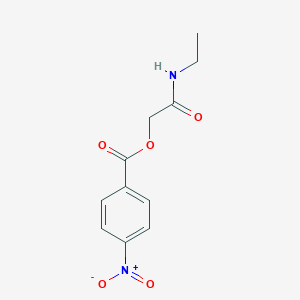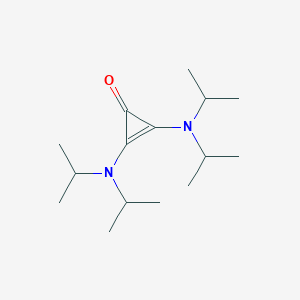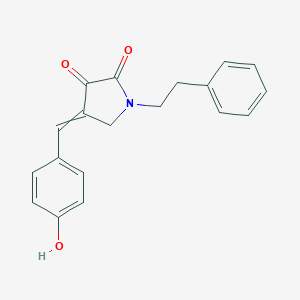![molecular formula C9H9ClOS B231571 1-chloro-4-[2-(methylsulfinyl)vinyl]benzene](/img/structure/B231571.png)
1-chloro-4-[2-(methylsulfinyl)vinyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-chloro-4-[2-(methylsulfinyl)vinyl]benzene is an organic compound characterized by the presence of a methylsulfinyl group and a chlorine atom attached to a styrene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-4-[2-(methylsulfinyl)vinyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorostyrene and methylsulfinyl precursors.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the methylsulfinyl precursor.
Coupling Reaction: The deprotonated methylsulfinyl group is then coupled with 4-chlorostyrene through a nucleophilic substitution reaction, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction conditions and improve the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1-chloro-4-[2-(methylsulfinyl)vinyl]benzene undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to yield the corresponding sulfide.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to substitute the chlorine atom.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Functionalized styrene derivatives with various substituents replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
1-chloro-4-[2-(methylsulfinyl)vinyl]benzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-chloro-4-[2-(methylsulfinyl)vinyl]benzene involves its interaction with molecular targets through its functional groups. The methylsulfinyl group can participate in redox reactions, while the chlorine atom can undergo substitution reactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Z)-beta-(Methylsulfinyl)-4-bromostyrene: Similar structure but with a bromine atom instead of chlorine.
(Z)-beta-(Methylsulfinyl)-4-fluorostyrene: Similar structure but with a fluorine atom instead of chlorine.
(Z)-beta-(Methylthio)-4-chlorostyrene: Similar structure but with a methylthio group instead of methylsulfinyl.
Uniqueness
1-chloro-4-[2-(methylsulfinyl)vinyl]benzene is unique due to the presence of both the methylsulfinyl group and the chlorine atom, which confer distinct chemical reactivity and potential applications compared to its analogs. The combination of these functional groups allows for a diverse range of chemical transformations and interactions with molecular targets.
Eigenschaften
Molekularformel |
C9H9ClOS |
|---|---|
Molekulargewicht |
200.69 g/mol |
IUPAC-Name |
1-chloro-4-[(Z)-2-methylsulfinylethenyl]benzene |
InChI |
InChI=1S/C9H9ClOS/c1-12(11)7-6-8-2-4-9(10)5-3-8/h2-7H,1H3/b7-6- |
InChI-Schlüssel |
KWIIEDMAHNVLDQ-SREVYHEPSA-N |
SMILES |
CS(=O)C=CC1=CC=C(C=C1)Cl |
Isomerische SMILES |
CS(=O)/C=C\C1=CC=C(C=C1)Cl |
Kanonische SMILES |
CS(=O)C=CC1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 2-[(3-methoxyphenyl)methylidene]-3-oxobutanoate](/img/structure/B231494.png)


![1,3-Benzodioxol-5-yl[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B231520.png)



![N-[1,3-bis(4-aminophenyl)propyl]acetamide](/img/structure/B231526.png)




